molecular formula C9H17NO B13479229 (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine

Cat. No.: B13479229
M. Wt: 155.24 g/mol
InChI Key: METUSWSNAQNQDA-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is an organic compound with the molecular formula C9H17NO It is characterized by a cyclopropyl group attached to a methyloxolan ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by amination. One common method involves the reaction of cyclopropylmethyl ketone with a suitable oxirane derivative under acidic conditions to form the oxolan ring. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxolan ring or the methanamine group, potentially yielding alcohols or amines with different substitution patterns.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (2-Cyclopropyl-3-methyloxolan-3-yl)methanol
  • (2-Cyclopropyl-3-methyloxolan-3-yl)acetic acid
  • (2-Cyclopropyl-3-methyloxolan-3-yl)amine

Comparison: Compared to its analogs, (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts different reactivity and interaction profiles. This makes it particularly useful in applications where amine functionality is crucial, such as in the synthesis of pharmaceuticals or in biological studies.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2-cyclopropyl-3-methyloxolan-3-yl)methanamine

InChI

InChI=1S/C9H17NO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6,10H2,1H3

InChI Key

METUSWSNAQNQDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1C2CC2)CN

Origin of Product

United States

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